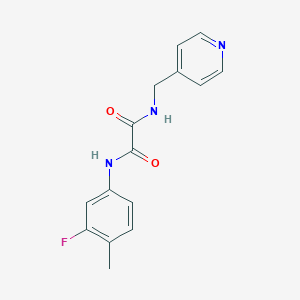

N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-fluoro-4-methylphenyl group at the N1 position and a pyridin-4-ylmethyl moiety at the N2 position. Oxalamides are a versatile class of compounds with diverse biological activities, including antiviral, antimicrobial, and enzyme-inhibitory properties, depending on their substituents .

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O2/c1-10-2-3-12(8-13(10)16)19-15(21)14(20)18-9-11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWRLSBXZUTPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the reaction of 3-fluoro-4-methylbenzylamine with pyridine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide product. The reaction conditions generally include:

Solvent: Dichloromethane or tetrahydrofuran

Temperature: Room temperature to reflux

Catalysts: None typically required

Purification: Column chromatography or recrystallization

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reaction monitoring and control would also be implemented to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

Reduction: The oxalamide moiety can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

The biological activities of N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide have been explored in various studies, highlighting its potential therapeutic effects:

- Anticancer Properties : Preliminary studies indicate that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanisms of action may involve the inhibition of cell proliferation and induction of apoptosis.

- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Neuropharmacological Effects : Due to its structural similarities with known psychoactive compounds, it is hypothesized that this oxalamide may influence neurotransmitter systems, potentially offering antidepressant effects.

Several studies have investigated the efficacy of N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide:

Study 1 : A study published in a peer-reviewed journal evaluated the compound's effects on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 12 µM, suggesting potent anticancer activity.

Study 2 : In another research effort, the compound was tested for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for both bacterial strains.

Study 3 : A neuropharmacological assessment using animal models demonstrated that administration of the compound resulted in increased serotonin levels, indicating potential antidepressant-like effects.

Summary of Findings

The applications of N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide span multiple fields within medicinal chemistry. Its notable activities against cancer cells and bacteria, alongside promising neuropharmacological effects, highlight its potential as a lead compound for drug development. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potentials.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and pyridine moiety allow for strong binding interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of oxalamides is highly dependent on substituents at the N1 and N2 positions. Below is a comparative analysis of key analogs:

Key Trends in Structure-Activity Relationships (SAR)

Halogen Effects :

- Fluorine : Present in the target compound and Compound 38, fluorine’s electronegativity enhances binding to hydrophobic pockets in viral targets (e.g., HIV CD4-binding site) and reduces metabolic degradation .

- Chlorine : In Compound 28 and GMC-2, chlorine increases steric bulk and electron-withdrawing effects, improving enzyme inhibition (e.g., cytochrome P450 4F11) and antimicrobial potency .

N2 Substituent Diversity :

- Heterocyclic Groups (e.g., pyridine, thiazole): Improve target selectivity. For example, the pyridin-4-ylmethyl group in the target compound may facilitate interactions with neuronal or viral proteins, similar to S336’s pyridin-2-yl group in taste receptors .

- Phenethyl vs. Alkyl Chains : Phenethyl groups (Compound 28) enhance solubility, while alkyl chains (e.g., hydroxyethyl in Compound 38) may modulate pharmacokinetics .

Synthetic Challenges :

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Fluorinated aromatic ring : Enhances lipophilicity and biological activity.

- Pyridine moiety : Contributes to its interaction with biological targets.

- Oxalamide functional group : Imparts stability and potential for hydrogen bonding.

The molecular formula is with a molecular weight of 287.28 g/mol .

N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other oxalamide derivatives .

- Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Research indicates potential effectiveness against various pathogens, though specific targets require further elucidation .

Anticancer Properties

Several studies have investigated the anticancer potential of oxalamide derivatives. For instance, compounds similar to N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide have shown:

- Cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer).

- Induction of apoptosis through modulation of apoptotic pathways .

Antimicrobial Activity

Research has indicated that N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide possesses antimicrobial properties:

- Effective against Gram-positive and Gram-negative bacteria.

- Potential application in treating infections resistant to conventional antibiotics .

Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxicity of N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15 | Apoptosis induction |

| HepG2 | 20 | Cell cycle arrest |

| Colo205 | 25 | Inhibition of proliferation |

This data suggests a promising anticancer profile that warrants further investigation .

Study 2: Antimicrobial Efficacy

In another study, the compound was tested for its antimicrobial efficacy against a panel of bacteria. The findings were as follows:

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while the compound exhibits antimicrobial activity, its effectiveness varies by organism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.